molecular formula C20H23N3O3S B285708 N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide

Cat. No.: B285708
M. Wt: 385.5 g/mol
InChI Key: VNWWINWCEUNMLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide, also known as APET, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a sulfonamide derivative that has shown promising results in various studies, particularly in the field of neuroscience research.

Mechanism of Action

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide acts as a positive allosteric modulator of the sigma-1 receptor, meaning it enhances the receptor's activity without directly binding to its active site. The sigma-1 receptor is involved in various cellular processes, including calcium signaling, protein folding, and lipid metabolism. Modulation of the sigma-1 receptor by this compound has been shown to have neuroprotective effects, leading to potential therapeutic applications in various neurological disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor, leading to changes in calcium signaling and protein folding. This compound has also been shown to have neuroprotective effects, leading to potential therapeutic applications in various neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of using N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide in lab experiments is its high affinity for the sigma-1 receptor, allowing for precise modulation of the receptor's activity. However, one limitation of using this compound is its potential off-target effects, as it may bind to other receptors besides the sigma-1 receptor.

Future Directions

There are several future directions for the use of N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide in scientific research. One potential application is in the development of therapeutics for neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound may also be used in the study of the sigma-1 receptor and its role in various cellular processes. Further research is needed to fully understand the potential of this compound in scientific research.

Synthesis Methods

The synthesis of N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide involves a multistep process that begins with the reaction of 4-methylacetophenone with hydrazine hydrate to produce 1-acetyl-4-methyl-3-phenyl-1,2-dihydropyrazole. This intermediate is then reacted with 4-nitrobenzenesulfonyl chloride to produce N-{4-[1-acetyl-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide. The nitro group is then reduced to an amino group using palladium on carbon catalyst, resulting in the final product, this compound.

Scientific Research Applications

N-{4-[1-acetyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethanesulfonamide has been extensively studied for its potential use in neuroscience research. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various cellular processes such as calcium signaling and protein folding. This compound has been shown to modulate the activity of the sigma-1 receptor, leading to potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

Properties

Molecular Formula

C20H23N3O3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-[4-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide

InChI

InChI=1S/C20H23N3O3S/c1-4-27(25,26)22-18-11-9-16(10-12-18)19-13-20(23(21-19)15(3)24)17-7-5-14(2)6-8-17/h5-12,20,22H,4,13H2,1-3H3

InChI Key

VNWWINWCEUNMLL-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)C(=O)C

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)C)C(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.